(5-Bromopentyl)cyclopentane
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Overview
Description
(5-Bromopentyl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclopentane, where a bromopentyl group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopentyl)cyclopentane typically involves the bromination of pentylcyclopentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of pentylcyclopentanol, pentylcyclopentanenitrile, or pentylcyclopentylamine.
Elimination: Formation of pentylcyclopentene.
Oxidation: Formation of pentylcyclopentanol or pentylcyclopentanoic acid.
Reduction: Formation of pentylcyclopentane.
Scientific Research Applications
(5-Bromopentyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromopentyl)cyclopentane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropentyl)cyclopentane
- (5-Iodopentyl)cyclopentane
- (5-Fluoropentyl)cyclopentane
Uniqueness
(5-Bromopentyl)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making this compound more reactive in substitution and elimination reactions. Additionally, the size and polarizability of the bromine atom influence the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H19Br |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
5-bromopentylcyclopentane |
InChI |
InChI=1S/C10H19Br/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9H2 |
InChI Key |
WMZOSZBLEMCBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCBr |
Origin of Product |
United States |
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